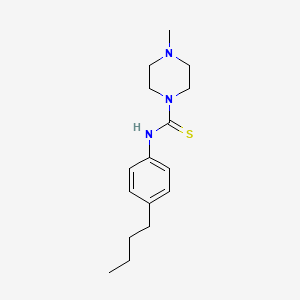

![molecular formula C18H21ClN2O3S B4065522 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4065522.png)

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide

Overview

Description

The compound “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide” is a complex organic molecule. It has a molecular formula of C28H38Cl2N2O10S4 and a molecular weight of 761.784 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes sulfonyl groups, which are sulfur atoms double-bonded to two oxygen atoms and single-bonded to two carbon atoms . It also includes a chlorophenyl group, an ethyl group, a methylphenyl group, and a methylglycinamide group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the benzylic position could undergo free radical bromination, nucleophilic substitution, or oxidation . The sulfonyl groups could also participate in various reactions .Scientific Research Applications

- Plant Growth Regulation : RACK1 plays an important role in regulating the growth and development of cotton plants. It’s preferentially expressed in fast-growing tissues, such as cotton fibers and ovules .

- Protein Synthesis Regulation : As an important constituent of the eukaryotic ribosome, RACK1 recruits activated protein kinase C to the ribosome and stimulates translation through promoting phosphorylation of many translation factors .

SR-01000264945

The search results did not provide specific information about the scientific research applications of SR-01000264945.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-4-14-7-5-6-13(2)18(14)20-17(22)12-21(3)25(23,24)16-10-8-15(19)9-11-16/h5-11H,4,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFWPIQOZFNGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065446.png)

![1-{6-methyl-1-phenyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B4065447.png)

![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4065457.png)

![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4065464.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4065465.png)

![4-benzylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4065469.png)

![3,5-di-tert-butyl-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B4065475.png)

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4065491.png)

![N-1,3-benzodioxol-5-yl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4065518.png)

![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4065542.png)

![N-cyclopentyl-N'-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]succinamide](/img/structure/B4065544.png)